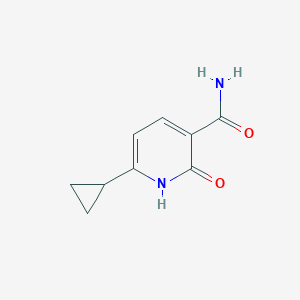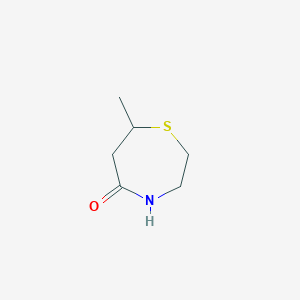
7-Methyl-1,4-thiazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Methyl-1,4-thiazepan-5-one” is a chemical compound with the IUPAC name 7-methyl-1,4-thiazepan-5-one . It has a molecular weight of 145.23 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “7-Methyl-1,4-thiazepan-5-one” is 1S/C6H11NOS/c1-5-4-6(8)7-2-3-9-5/h5H,2-4H2,1H3,(H,7,8) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“7-Methyl-1,4-thiazepan-5-one” is a solid compound . It has a molecular weight of 145.23 . The InChI code provides additional information about its molecular structure .
Applications De Recherche Scientifique
Synthesis and Bioactivity
One area of research has focused on the synthesis and antifungal properties of sulfone derivatives containing thiadiazole moieties, which have shown moderate to good antifungal activity. Specifically, compounds were found to inhibit fungal pathogens in plants by acting as chitinase inhibitors, highlighting their potential application in controlling fungal pathogens (Xu et al., 2011).
Another significant application is found in the development of 1,5-benzothiazepines and 1,5-benzodiazepines, which have demonstrated cardiac and psychotherapeutic activities. This includes the successful introduction of specific compounds for the treatment of angina pectoris, hypertension, arrhythmias, and other cardiac disorders, underscoring the therapeutic potential of these compounds (Bariwal et al., 2008).
The synthetic methodology for these compounds has been explored, with eco-friendly syntheses being developed for 1,5-benzothiazepines and 1,5-benzodiazepines derivatives under mild conditions. This approach uses N-methylimidazolium nitrate as a catalyst, presenting an environmentally friendly synthetic method (Loghmani-Khouzani et al., 2014).
Pharmacological Profile
The 1,4-thiazepanones and 1,4-thiazepanes have been synthesized and characterized as new BET bromodomain ligands, providing a foundation for developing novel therapeutic agents. This includes one-pot synthesis methods that offer a diversified approach for creating these compounds, facilitating the development of screening libraries for potential drug discovery (Pandey et al., 2020).
Moreover, substituted 1,3,4-thiadiazoles have been synthesized and evaluated for their pharmacological activities, including anticonvulsant properties. This demonstrates the potential of these compounds in developing new therapeutic agents for treating convulsive disorders (Stillings et al., 1986).
Safety and Hazards
The safety data sheet for a similar compound, “1,4-Thiazepan-5-one”, indicates that it is toxic if swallowed and harmful to aquatic life with long-lasting effects . It’s important to handle “7-Methyl-1,4-thiazepan-5-one” with care, using appropriate personal protective equipment and following good laboratory practices.
Propriétés
IUPAC Name |
7-methyl-1,4-thiazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS/c1-5-4-6(8)7-2-3-9-5/h5H,2-4H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGYLZPLOKOCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NCCS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(ethylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2835698.png)
![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2835699.png)
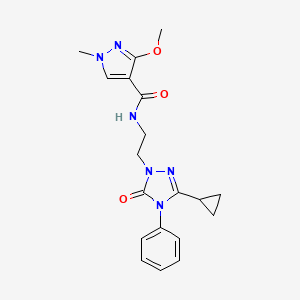
![3-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2835701.png)
![Methyl N-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]carbamate](/img/structure/B2835702.png)
![N-1,3-benzodioxol-5-yl-2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2835706.png)
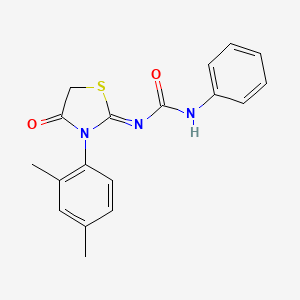
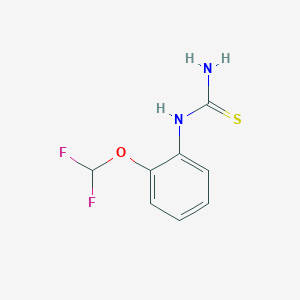
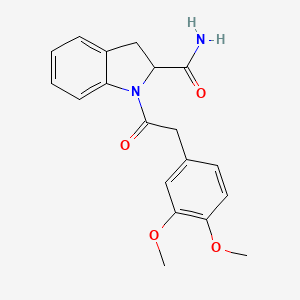
![2-[(2-Fluorophenyl)methyl]-6-naphthalen-1-ylpyridazin-3-one](/img/structure/B2835711.png)
![2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride](/img/structure/B2835712.png)
![2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2835713.png)

